ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Description
Ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound featuring a pyrrole core substituted with a hydroxyl group, an ethyl ester, a 4-methylphenyl group, and a 3-(imidazol-1-yl)propyl side chain. The imidazole moiety introduces basicity and hydrogen-bonding capabilities, while the 4-methylphenyl group enhances lipophilicity.
Crystallographic analysis of similar compounds (e.g., ) often employs SHELX software for structure refinement, as noted in and .
Properties
Molecular Formula |
C20H23N3O4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-5-oxo-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H23N3O4/c1-3-27-20(26)16-17(15-7-5-14(2)6-8-15)23(19(25)18(16)24)11-4-10-22-12-9-21-13-22/h5-9,12-13,17,24H,3-4,10-11H2,1-2H3 |
InChI Key |
PEMCDGXEHACHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)C)CCCN3C=CN=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and ammonia, the imidazole ring is synthesized through cyclization reactions.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reactions: The imidazole and pyrrole rings are then coupled using a suitable linker, often involving alkylation or acylation reactions[][3].
Final Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Biological Research: Used as a probe to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers due to its multiple reactive sites.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The hydroxy and carboxylate groups can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis with compounds from the evidence and inferred analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Imidazole substituents (target compound) vs. pyrazole (): Imidazole’s dual N-heteroatoms enhance hydrogen-bond acceptor/donor capacity compared to pyrazole’s single N-heteroatom .
Functional Group Impact: The target compound’s hydroxyl and ester groups may improve solubility in polar solvents relative to the nitro and thioxo groups in ’s compound, which favor hydrophobic interactions.
Thermal and Physical Properties :
- The compound in exhibits a high melting point (190.9°C), likely due to strong intermolecular forces (e.g., thione-mediated hydrogen bonds and nitro group dipole interactions). The target compound’s melting point is unreported but may be lower due to less rigid packing from the imidazole-propyl side chain .
Biological Relevance: Catechins () highlight the importance of hydroxyl groups in antioxidant activity.
Research Findings and Implications
- Synthetic Accessibility : The compound in was synthesized in 79% yield, suggesting efficient routes for analogous heterocycles. The target compound’s synthesis would likely require multi-step protocols, with imidazole-propyl incorporation posing challenges in regioselectivity .
- Hydrogen-Bonding Networks : As discussed in , imidazole and hydroxyl groups can form robust hydrogen-bonding patterns (e.g., R₂²(8) motifs), which may influence crystal packing or supramolecular assembly .
- Computational Modeling : Tools like SHELXPRO () and WinGX () could model the target compound’s crystal structure, predicting interactions critical for drug formulation or material science applications .
Biological Activity
Ethyl 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic potential based on recent studies.
- Molecular Formula : C16H20N2O4
- Molecular Weight : 304.35 g/mol
- CAS Number : Not specifically listed but related derivatives exist.
The compound features a pyrrole ring, an imidazole moiety, and various functional groups that contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar pyrrole derivatives. For instance, pyrrolidine derivatives have shown significant antibacterial and antifungal activities against various strains:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 75 µg/mL |
| Compound B | Escherichia coli | <125 µg/mL |
| Compound C | Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest that the structural components of ethyl 4-hydroxy derivatives may also confer similar antimicrobial properties, although specific data on this compound is limited .
Anti-inflammatory Activity
Compounds with similar structural features have been investigated for their anti-inflammatory effects. For example, certain imidazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of ethyl 4-hydroxy derivatives may be attributed to their ability to interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Some studies indicate that derivatives can modulate GPCR activity, influencing pathways related to pain perception and inflammation.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, providing a basis for its therapeutic effects.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of related compounds:
- Neuroprotective Effects : Research has indicated that certain imidazole-containing compounds promote neuronal repair and enhance neurite outgrowth following nerve injury. This suggests potential applications in neurodegenerative diseases .
- Anticancer Activity : Some pyrrole derivatives have exhibited cytotoxic effects against cancer cell lines, indicating a need for further exploration into their mechanisms and efficacy as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
